molecular formula C21H22N4S B2890580 3-(5-((2,5-dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946376-99-4

3-(5-((2,5-dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2890580
CAS RN: 946376-99-4
M. Wt: 362.5
InChI Key: HOOHGQIELQKGJF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes an indole and a triazole ring, both of which are common structures in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, as is common for many complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of techniques, including spectroscopy and chromatography .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties One study discusses the synthesis of indole derivatives through palladium-catalyzed reactions, emphasizing the versatility of indole as a core structure for generating biologically active compounds. The palladium-catalyzed denitrogenative indolization process is highlighted for its efficiency in producing polysubstituted indoles, which are valuable in medicinal chemistry (Nakamura et al., 2009).

Biological Activities and Antimicrobial Properties Another area of application is the evaluation of indole derivatives for their antimicrobial properties . For instance, compounds with 1,2,4-triazole and indole moieties have been synthesized and shown to exhibit antimicrobial activity, supporting their potential use in developing new antimicrobial agents (El-Sayed et al., 2011). Additionally, the antibacterial and antifungal activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been explored, demonstrating the significance of these compounds in addressing microbial resistance (Shi et al., 2015).

Potential Therapeutic Applications Research into the pharmacological activities of indole derivatives shows a wide range of potential therapeutic applications. Studies have identified compounds with potent activity against various cancer cell lines, suggesting their utility in cancer therapy (Basavarajaiah & Mruthyunjayaswamya, 2021). Furthermore, the development of indole-based compounds as serotonin receptor agonists indicates their potential in treating neurological disorders, such as migraine (Jandu et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by binding to a specific protein in the body and altering its function .

Safety and Hazards

The safety and hazards associated with a compound like this would be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like this could include further studies to determine its potential uses. For example, it could be studied for its potential use as a pharmaceutical drug .

properties

IUPAC Name

3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4S/c1-4-25-20(18-12-22-19-8-6-5-7-17(18)19)23-24-21(25)26-13-16-11-14(2)9-10-15(16)3/h5-12,22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOHGQIELQKGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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